molecular formula C18H21N3O2 B7400020 N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide

N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide

Cat. No.: B7400020
M. Wt: 311.4 g/mol
InChI Key: PBGNSRDTSHFKAK-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide is a synthetic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(17-6-5-13-3-1-2-4-16(13)20-17)19-14-11-15(12-14)21-7-9-23-10-8-21/h1-6,14-15H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGNSRDTSHFKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Quinoline Ring Formation: The quinoline ring is formed through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Coupling of the Cyclobutyl and Quinoline Moieties: The final step involves coupling the cyclobutyl and quinoline moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring system is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit key enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamide: A simpler analogue with similar core structure but lacking the cyclobutyl and morpholine groups.

    N-(3-piperidin-4-ylcyclobutyl)quinoline-2-carboxamide: Similar structure with a piperidine ring instead of morpholine.

    N-(3-morpholin-4-ylcyclopentyl)quinoline-2-carboxamide: Similar structure with a cyclopentyl ring instead of cyclobutyl.

Uniqueness

N-(3-morpholin-4-ylcyclobutyl)quinoline-2-carboxamide is unique due to the presence of both the morpholine and cyclobutyl groups, which may confer distinct biological activities and chemical properties compared to its analogues. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

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